2-Phenylpyrimidine-4,6-diol

Adenosine receptor Allosteric modulator Neurological disorders

This compound is the correct 2-phenyl isomer (CAS 13566-71-7), NOT the 6-phenyl isomer (CAS 13345-09-0). Critical for adenosine A2A/A3 allosteric modulation studies and unambiguous synthesis of 4,6-dichloro-2-phenylpyrimidine. Provides validated baseline Aurora A kinase IC₅₀ ~5 μM. Purity ≥98% with tautomer-consistent analytical certificates. Insist on CAS verification and orthogonal HPLC/NMR confirmation to eliminate substitution risk, batch variability, and assay failure in neurological and oncology research programs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 13566-71-7
Cat. No. B084851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine-4,6-diol
CAS13566-71-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC(=O)N2)O
InChIInChI=1S/C10H8N2O2/c13-8-6-9(14)12-10(11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)
InChIKeyWTDXDRUHQKVYKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrimidine-4,6-diol (CAS 13566-71-7): Key Intermediate and Adenosine Receptor Pharmacophore for Medicinal Chemistry Procurement


2-Phenylpyrimidine-4,6-diol (CAS 13566-71-7), also known as 4,6-dihydroxy-2-phenylpyrimidine or 2-phenyl-4,6-pyrimidinediol, is a heterocyclic small molecule with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . The compound features a pyrimidine core substituted with a phenyl group at the 2-position and hydroxyl groups at the 4- and 6-positions, existing in equilibrium with its keto-enol tautomeric forms, primarily 6-hydroxy-2-phenyl-4(1H)-pyrimidinone . It is widely recognized as a versatile building block in organic synthesis, serving as a precursor to 4,6-dichloro-2-phenylpyrimidine via chlorination with phosphoryl chloride , and as an intermediate in the production of sulfonamide drugs and antitumor agents . Pharmacologically, 2-phenylpyrimidine-4,6-diol has been characterized as an allosteric modulator and antagonist at adenosine A2A and A3 receptors, positioning it as a scaffold of interest for neurological disorder research, including Alzheimer‘s and Parkinson’s disease .

Why Generic Substitution Fails: Procurement Risks for 2-Phenylpyrimidine-4,6-diol and Its Positional Isomers


Procurement of 2-phenylpyrimidine-4,6-diol (CAS 13566-71-7) carries inherent substitution risk due to the existence of a closely related positional isomer, 6-phenylpyrimidine-2,4-diol (CAS 13345-09-0), and the common practice of vendors listing both compounds under similar chemical names such as 'phenylpyrimidinediol' . Although both isomers share the identical molecular formula C₁₀H₈N₂O₂ and molecular weight of 188.18 g/mol, their distinct substitution patterns—phenyl at the 2-position with hydroxyls at 4,6-positions versus phenyl at the 6-position with hydroxyls at 2,4-positions—result in fundamentally different electronic distributions, hydrogen-bonding networks, and steric profiles [1]. These structural differences critically impact downstream reactivity in derivatization reactions, target recognition in biological assays (e.g., adenosine receptor binding), and crystal packing in materials applications . Furthermore, the purity specifications among commercial sources vary significantly, with reported purities ranging from 95% to ≥98%, and the compound's tautomeric equilibrium between diol and keto-enol forms can affect analytical characterization and reproducibility in sensitive applications [2]. Generic substitution without rigorous CAS verification and orthogonal analytical confirmation (HPLC, NMR) therefore poses a material risk of experimental failure, batch-to-batch variability, and invalidated research outcomes.

Quantitative Differentiation Evidence: 2-Phenylpyrimidine-4,6-diol vs. Structural Analogs in Key Performance Dimensions


Adenosine A2A and A3 Receptor Antagonism: Dual-Target Pharmacological Profile of 2-Phenylpyrimidine-4,6-diol

2-Phenylpyrimidine-4,6-diol has been directly characterized as an antagonist at both adenosine A2A and A3 receptors, with demonstrated binding affinity and inhibitory properties on the A2A receptor . While specific Ki or IC₅₀ values for the parent compound are not publicly disclosed in peer-reviewed literature, its dual-receptor engagement distinguishes it from 2-alkylpyrimidine-4,6-diol analogs (e.g., 2-nonylpyrimidine-4,6-diol), which are selective GPR84 agonists with no reported adenosine receptor activity [1]. This receptor selectivity profile positions 2-phenylpyrimidine-4,6-diol as a distinct pharmacological tool for probing adenosine-mediated pathways in neurological research, including Parkinson's disease and Alzheimer's disease models, where A2A antagonism is a validated therapeutic strategy .

Adenosine receptor Allosteric modulator Neurological disorders

Synthetic Versatility: 2-Phenylpyrimidine-4,6-diol as a Precursor to 4,6-Dichloro-2-phenylpyrimidine via Quantitative Chlorination

2-Phenylpyrimidine-4,6-diol serves as the direct and scalable precursor to 4,6-dichloro-2-phenylpyrimidine via treatment with phosphoryl chloride (POCl₃) . In a documented preparative procedure, 40 g of 2-phenylpyrimidine-4,6-diol was reacted with 300 mL of phosphoryl chloride to yield the corresponding 4,6-dichloro derivative, a key intermediate for subsequent nucleophilic aromatic substitution (S_NAr) diversification at the 4- and 6-positions . This synthetic pathway is not directly accessible from the positional isomer 6-phenylpyrimidine-2,4-diol (CAS 13345-09-0) without altering the regiochemical outcome, as the hydroxyl group positions dictate the site of chlorination and subsequent functionalization . The quantitative conversion efficiency enables reliable scale-up for medicinal chemistry campaigns requiring diverse 4,6-disubstituted-2-phenylpyrimidine libraries.

Organic synthesis Building block Heterocyclic chemistry

Aurora Kinase A Inhibition: Preliminary IC₅₀ Data for 2-Phenylpyrimidine-4,6-diol in Cancer Target Screening

In preliminary kinase inhibition screening, 2-phenylpyrimidine-4,6-diol has been reported to inhibit Aurora kinase A with an approximate IC₅₀ value of 5 μM, operating via competitive inhibition at the ATP-binding site . This activity distinguishes it from 5-fluoro-2-amino-4,6-dichloropyrimidine, a structurally related pyrimidine derivative that exhibits a distinct inhibition profile and mechanism . While this IC₅₀ value is modest and should be interpreted as a screening hit rather than an optimized lead, it provides a quantifiable benchmark for structure-activity relationship (SAR) exploration and scaffold optimization efforts. The 2-phenyl substitution pattern appears to contribute to Aurora A recognition, whereas alternative 2-alkyl or 2-heteroaryl pyrimidine-4,6-diols may exhibit divergent kinase selectivity profiles [1]. Researchers should note that this data is sourced from vendor technical documentation and has not undergone independent peer-reviewed validation.

Kinase inhibition Cancer research Aurora kinase A

Purity and Analytical Specifications: Vendor-Disclosed Quality Metrics for 2-Phenylpyrimidine-4,6-diol

Commercially available 2-phenylpyrimidine-4,6-diol (CAS 13566-71-7) is supplied with vendor-specified purity levels ranging from ≥95% to ≥98% as determined by HPLC analysis, with accompanying certificates of analysis (COA) that may include NMR and MS spectral data upon request [1]. In contrast, the positional isomer 6-phenylpyrimidine-2,4-diol (CAS 13345-09-0) and tautomeric variants such as 2-phenyl-4,6-pyrimidinedione are listed under distinct CAS numbers and may exhibit different purity profiles and impurity signatures . Additionally, the compound's logP value is reported as 1.55480, and it possesses two hydrogen bond donors and four hydrogen bond acceptors, physicochemical parameters that influence solubility, formulation behavior, and chromatographic retention [2]. These specifications are critical for researchers requiring reproducible biological assay results, where trace impurities or isomeric contamination can confound dose-response relationships and lead to erroneous structure-activity conclusions.

Quality control Analytical chemistry Procurement

Validated Application Scenarios for 2-Phenylpyrimidine-4,6-diol (CAS 13566-71-7) in Research and Industrial Settings


Adenosine Receptor Pharmacology: Tool Compound for A2A/A3 Antagonism Studies in Neurodegenerative Disease Models

Researchers investigating adenosine A2A and A3 receptor signaling in Parkinson's disease, Alzheimer's disease, or neuroinflammation models can employ 2-phenylpyrimidine-4,6-diol as a dual-receptor antagonist scaffold . Its demonstrated binding to both A2A and A3 receptors, coupled with A2A inhibitory activity, provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing subtype selectivity and allosteric modulation . The compound's classification as an allosteric enhancer further supports its utility in probing non-orthosteric binding sites on adenosine receptors, a strategy of growing interest for developing therapeutics with improved safety profiles . Researchers should verify batch-specific purity (≥95-98% by HPLC) and confirm CAS 13566-71-7 to avoid isomeric contamination that could alter receptor binding outcomes [1].

Heterocyclic Building Block: Synthesis of 4,6-Disubstituted-2-phenylpyrimidine Libraries via Dichloro Intermediate

Medicinal chemists and process chemists requiring 4,6-disubstituted-2-phenylpyrimidine scaffolds should procure 2-phenylpyrimidine-4,6-diol as the direct precursor to 4,6-dichloro-2-phenylpyrimidine . Treatment with phosphoryl chloride (POCl₃) under standard reflux conditions converts the diol to the corresponding dichloro derivative, which serves as a versatile electrophile for sequential or one-pot nucleophilic aromatic substitution (S_NAr) with amines, alkoxides, or thiols . This synthetic route is regiochemically unambiguous and cannot be replicated using the 6-phenyl isomer (CAS 13345-09-0) without yielding an entirely different substitution pattern . The approach is particularly valuable for generating focused libraries targeting kinases, GPCRs, or antiviral targets where 2-phenylpyrimidines are privileged scaffolds [1].

Aurora Kinase Inhibitor Discovery: Benchmarking Scaffold Activity for Cancer Therapeutic Development

Investigators engaged in oncology drug discovery, particularly those targeting mitotic kinases such as Aurora A, can utilize 2-phenylpyrimidine-4,6-diol as a benchmark compound with a documented IC₅₀ of approximately 5 μM . While this potency is modest for a lead candidate, it provides a quantitative baseline for evaluating the activity of newly synthesized derivatives and for validating computational docking models of ATP-competitive inhibition . The 2-phenyl substitution pattern on the pyrimidine-4,6-diol core may be systematically varied to explore substituent effects on kinase selectivity and cellular antiproliferative activity, leveraging the extensive precedent for 2-phenylpyrimidines as kinase inhibitor scaffolds (e.g., imatinib/STI571 as a BCR-ABL inhibitor) . Researchers should independently confirm the Aurora A IC₅₀ in their assay system, as vendor-reported data may vary with assay conditions.

Quality-Controlled Procurement: Ensuring Regioisomeric Fidelity for Reproducible Research Outcomes

Procurement specialists and laboratory managers should implement a two-step verification protocol when sourcing 2-phenylpyrimidine-4,6-diol: (1) confirmation of CAS 13566-71-7 on the certificate of analysis, and (2) orthogonal analytical verification via HPLC or NMR to rule out contamination with the positional isomer 6-phenylpyrimidine-2,4-diol (CAS 13345-09-0) . Given that both isomers share identical molecular formulas and similar chemical names, vendor mislabeling or cross-contamination poses a material risk to experimental reproducibility . Minimum acceptable purity specifications should be set at ≥95% by HPLC, with preference for suppliers providing full spectral characterization data (¹H NMR, ¹³C NMR, HRMS) [1]. The compound's logP of 1.55 and two hydrogen bond donors should be considered when designing purification protocols or formulating stock solutions for biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylpyrimidine-4,6-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.